

Technical Support Center: 4-Cyclopropylpiperidine Hydrochloride Solubility Guide

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Compound of Interest

Compound Name:	4-Cyclopropylpiperidine hydrochloride
CAS No.:	208245-61-8
Cat. No.:	B1375938

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Executive Summary & Compound Profile

4-Cyclopropylpiperidine hydrochloride is a secondary amine salt. Its solubility behavior is governed by the ionic interaction between the piperidinium cation and the chloride anion, competing with the lipophilic cyclopropyl and piperidine rings.

- **Chemical Structure:** A piperidine ring substituted at the 4-position with a cyclopropyl group, protonated as a chloride salt.
- **Key Property:** Amphiphilic Salt. While the HCl core drives water/alcohol solubility, the cyclopropyl group adds significant lipophilicity compared to unsubstituted piperidine.
- **Critical Handling Note:** This compound is often hygroscopic. Exposure to ambient moisture can lead to clumping and inaccurate weighing.

Solubility Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Application Notes
Protic Polar	Water, Methanol (MeOH), Ethanol (EtOH)	High	Primary solvents for stock solutions and reactions.
Aprotic Polar	DMSO, DMF, DMAc	High	Preferred for biological assays and high-concentration stocks (>50 mM).
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to High	Unusual for many salts, but the lipophilic cyclopropyl group often allows solubility in DCM, especially with slight warming.
Polar Organic	Acetonitrile (MeCN), Acetone, Isopropanol (IPA)	Moderate	Excellent candidates for recrystallization (often require heat).
Non-Polar	Hexanes, Heptane, Diethyl Ether, Toluene	Insoluble	Used exclusively as anti-solvents to induce precipitation.
Esters	Ethyl Acetate (EtOAc)	Low	Poor solubility at RT; may dissolve at reflux.

Troubleshooting & FAQs

Scenario A: Biological Assay Preparation

Q: I need to prepare a 100 mM stock solution for cell culture. Can I use DMSO? A: Yes. DMSO is the standard vehicle.

- Protocol: Dissolve the solid in anhydrous DMSO. Vortex for 30 seconds.

- Caution: The hydrochloride salt is acidic. When diluting into culture media, ensure the buffering capacity of the media (e.g., HEPES, Bicarbonate) is sufficient to neutralize the HCl, or pre-neutralize if using high concentrations, though this is rarely necessary for micromolar dosing.

Scenario B: Synthesis & Workup

Q: My compound is stuck in the aqueous layer during extraction. How do I get it into DCM? A: You are likely trying to extract the salt form.

- The Science: In its HCl form, the compound is ionic and prefers water. To extract it into an organic layer (DCM or EtOAc), you must break the salt.
- Solution: Basify the aqueous layer to $\text{pH} > 12$ using NaOH or Na_2CO_3 . This deprotonates the nitrogen, converting the salt into the Free Base (4-cyclopropylpiperidine), which is highly lipophilic and will readily partition into the organic phase.

Scenario C: Purification (Recrystallization)

Q: I tried recrystallizing from hot Ethanol, but I got no crystals upon cooling. What went wrong?

A: The solubility in ethanol is likely too high, even at low temperatures. You need a Solvent/Anti-Solvent system.

- Recommended System: Ethanol + Diethyl Ether (or Hexane).
- Method: Dissolve in minimum hot Ethanol. Add warm Ether dropwise until the solution turns slightly cloudy (turbid). Add one drop of Ethanol to clear it. Cool slowly to 4°C .

Q: The product is "oiling out" (forming a goo) instead of crystallizing. A: This indicates the temperature dropped too fast or the solvent system is too non-polar.

- Fix: Re-heat to dissolve the oil. Add a small amount of the polar solvent (e.g., MeOH or EtOH) to increase solubility slightly. Allow the solution to cool to room temperature slowly without agitation before placing it in an ice bath.

Detailed Experimental Protocols

Protocol 1: Solubility Screening for Recrystallization

Use this workflow to determine the optimal solvent system for purifying crude material.[2]

- Preparation: Place 50 mg of solid in a small vial.
- Solvent A (Dissolution): Add a polar solvent (e.g., Isopropanol or Acetonitrile) dropwise with heating (boiling point).
 - If it dissolves in <0.5 mL:[3][4] Solubility is too high. Try a less polar solvent (e.g., EtOAc).
 - If it dissolves in 1-3 mL: Good candidate.[1][5] Proceed to cooling.
 - If insoluble: Use this as the Anti-Solvent.[1]
- Cooling: Allow the clear hot solution to cool to RT.
 - Crystals form: Success.[1]
 - No crystals: Add Anti-Solvent (Hexane/Ether) dropwise until turbid, then cool.[5]

Protocol 2: pH-Switch Extraction (Salt to Free Base)

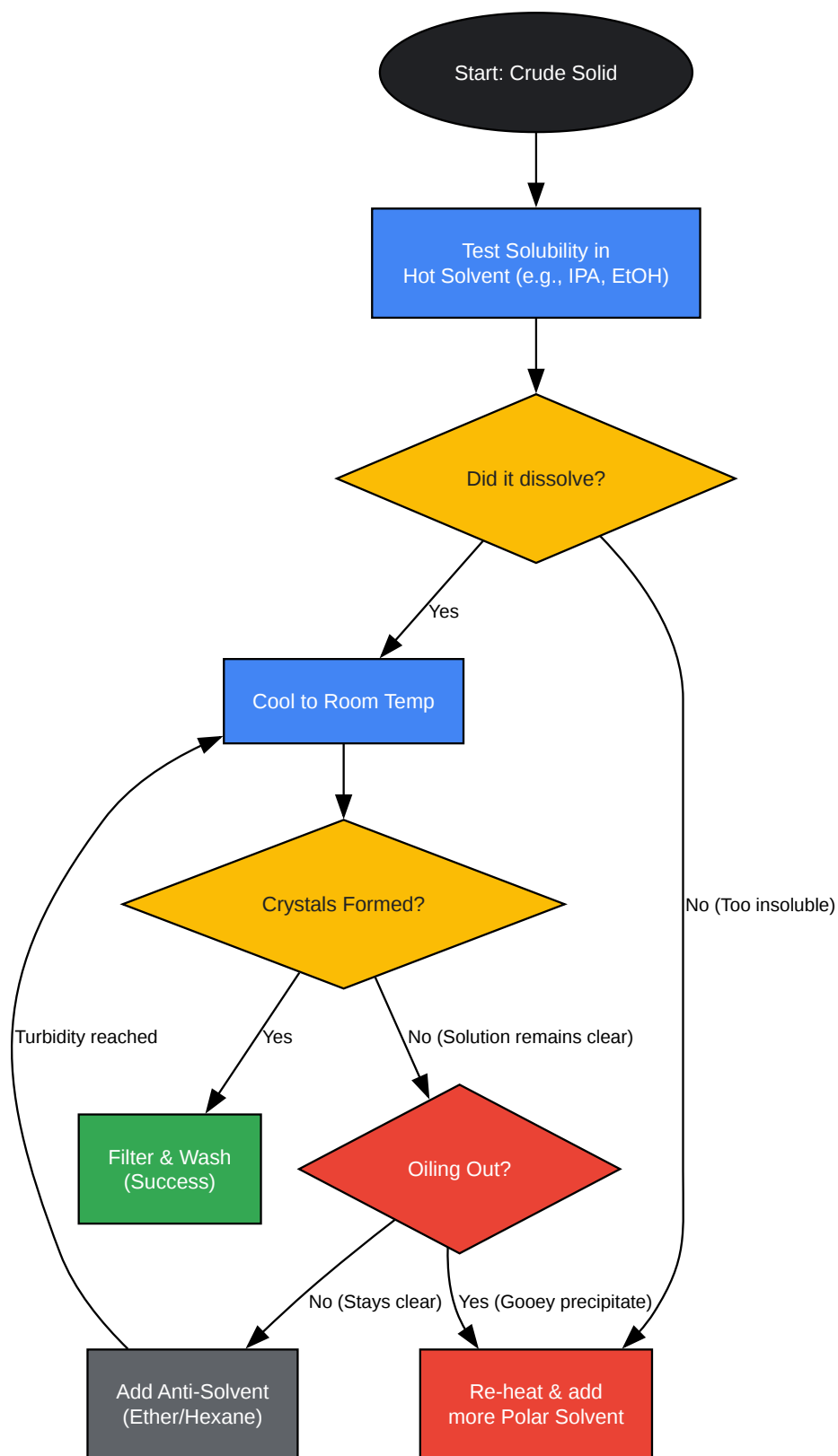
Use this to isolate the amine for reactions requiring the nucleophilic free base.

- Dissolve: Dissolve 4-Cyclopropylpiperidine HCl in Water (approx. 10 mL/g).
- Basify: Slowly add 2M NaOH solution while stirring until pH ~12-14. The solution should become cloudy as the free base separates.
- Extract: Add Dichloromethane (DCM) (equal volume). Shake and separate layers.
- Dry: Collect the organic (DCM) layer, dry over anhydrous MgSO₄, filter, and evaporate.

Visualized Workflows

Figure 1: Recrystallization Decision Logic

This diagram illustrates the decision-making process for purifying the HCl salt.

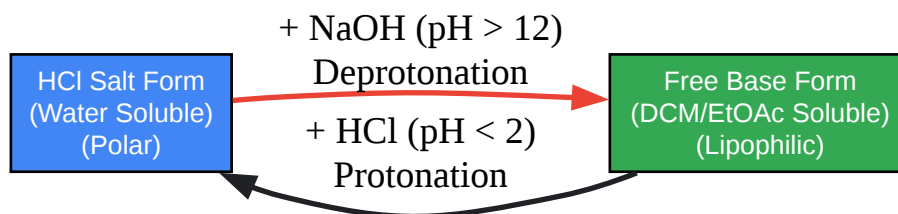


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Caption: Logic flow for selecting and optimizing the recrystallization solvent system for 4-Cyclopropylpiperidine HCl.

Figure 2: Solubility Switching Mechanism

Understanding how pH alters solubility is critical for extraction.



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Caption: The reversible transition between water-soluble salt and organic-soluble free base controlled by pH.

References

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